molecular formula C19H24N2O6S B2895410 Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate CAS No. 717830-01-8

Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate

Cat. No. B2895410
CAS RN: 717830-01-8
M. Wt: 408.47
InChI Key: SFPHAMCVJFOBCA-UHFFFAOYSA-N
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Description

Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes ester and amide functional groups, which are common in a wide range of organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C19H24N2O6S . It includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action would depend on the specific biological targets of the compound.

Future Directions

Piperidine derivatives are an active area of research in the pharmaceutical industry . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

dimethyl 2-[(3-ethoxycarbonylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-4-27-17(23)13-6-5-9-21(11-13)19(28)20-15-10-12(16(22)25-2)7-8-14(15)18(24)26-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,20,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPHAMCVJFOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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